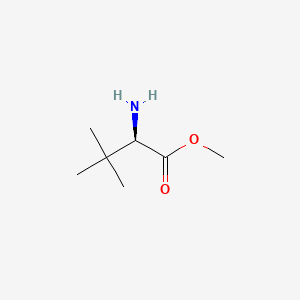

(R)-Methyl 2-amino-3,3-dimethylbutanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl (2R)-2-amino-3,3-dimethylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-7(2,3)5(8)6(9)10-4/h5H,8H2,1-4H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCYLIGGIKNKWQX-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H](C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112245-08-6 | |

| Record name | Methyl D-tert-leucinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112245086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL D-TERT-LEUCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6V0OU037M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational Significance of Stereochemistry in Chemical and Biological Systems

Stereochemistry is the branch of chemistry concerned with the three-dimensional arrangement of atoms and molecules and the effect of this spatial arrangement on chemical reactions. longdom.org The concept of chirality is central to stereochemistry; a molecule is chiral if it is non-superimposable on its mirror image, much like a person's left and right hands. longdom.org These non-superimposable mirror images are called enantiomers.

The significance of stereochemistry is profoundly evident in biological systems. numberanalytics.comlibretexts.org Enzymes, which are chiral protein molecules, often exhibit a high degree of stereospecificity, meaning they will interact with only one enantiomer of a substrate. libretexts.orgslideshare.net This specificity is a cornerstone of biochemistry, influencing everything from the sense of taste and smell to the efficacy of pharmaceuticals. libretexts.orglibretexts.org For instance, the two enantiomers of the amino acid leucine (B10760876) possess different tastes; one is sweet, while the other is bitter. libretexts.org Similarly, the biological activity of many drugs is dependent on their stereochemistry, where one enantiomer may be therapeutic while the other is inactive or even harmful. numberanalytics.comslideshare.net

The Pivotal Role of Chiral α Amino Acid Esters As Versatile Synthetic Intermediates

Chiral α-amino acid esters are derivatives of α-amino acids, which are the fundamental building blocks of proteins. These esters are highly valued in organic synthesis for several reasons. They serve as versatile intermediates in the creation of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and other specialty chemicals. nih.govresearchgate.net

The presence of a chiral center at the α-carbon makes these esters ideal starting materials for asymmetric synthesis, a field focused on the selective production of a single enantiomer of a chiral product. acs.orgorganic-chemistry.org The amino and ester functionalities offer multiple reaction sites for chemical modification, allowing chemists to build molecular complexity in a controlled and predictable manner. researchgate.netresearchgate.net Numerous synthetic methods have been developed to produce chiral non-racemic α-aryl glycine (B1666218) esters, highlighting their importance in modern organic synthesis. nih.gov

Specific Contextualization of R Methyl 2 Amino 3,3 Dimethylbutanoate As a Chiral Building Block

Direct Enantioselective Synthesis Approaches

The most direct and atom-economical methods for preparing enantiomerically pure compounds involve the creation of the desired stereocenter in a single, controlled step from achiral or racemic starting materials.

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of α-amino acids. These methods often involve the use of a chiral catalyst to control the stereochemical outcome of a bond-forming reaction. For the synthesis of sterically hindered amino acids like D-tert-leucine derivatives, strategies often employ the asymmetric hydrogenation or alkylation of a suitable prochiral precursor.

One prominent strategy involves the asymmetric hydrogenation of an α-enamido ester precursor. This reaction is typically catalyzed by a chiral transition metal complex, such as those containing rhodium or iridium with chiral phosphine (B1218219) ligands. The catalyst coordinates to the double bond of the substrate, creating a chiral environment that directs the addition of hydrogen from one face of the molecule, leading to the desired (R)-enantiomer.

Another approach is the phase-transfer-catalyzed (PTC) asymmetric alkylation of a glycine-derived Schiff base. In this method, a chiral quaternary ammonium (B1175870) salt catalyst facilitates the transfer of the enolate from an aqueous base phase to an organic phase containing the alkylating agent. The chiral catalyst environment dictates the stereochemistry of the alkylation. For the synthesis of this compound, the corresponding tert-butyl halide would be used, although the steric bulk of the tert-butyl group presents a significant challenge for this reaction.

Recent advancements have also explored the use of dual catalysis systems. For instance, a palladium/copper dual catalysis has been shown to be effective for the stereoselective α,α-dialkylation of α-amino acids derived from glycine (B1666218) Schiff bases, achieving high yields and excellent enantioselectivities (up to >99% ee) for a range of products. acs.org While not directly demonstrated for this specific compound, such synergistic catalytic systems represent a promising avenue. acs.org

Biocatalysis offers a highly selective and environmentally benign alternative for the synthesis of chiral compounds. Enzymes can operate under mild conditions and often exhibit exceptional enantio- and regioselectivity.

For the synthesis of this compound, several enzymatic strategies can be envisioned. One established method is the kinetic resolution of a racemic mixture of the N-acetylated amino acid using an aminoacylase (B1246476) enzyme. The enzyme selectively hydrolyzes the N-acetyl group from the L-enantiomer, leaving the desired N-acetyl-D-tert-leucine untouched. The two compounds can then be separated, and the D-enantiomer can be deprotected and esterified.

Another powerful biocatalytic method is reductive amination of the corresponding α-keto acid, 2-keto-3,3-dimethylbutanoic acid. An amino acid dehydrogenase enzyme, in the presence of a cofactor like NADH or NADPH and an ammonia (B1221849) source, can directly convert the keto acid into the amino acid with high enantiopurity. For example, a process for preparing (R)-2-Hydroxy-3,3-dimethylbutanoic acid, a related building block, utilizes an enzymatic reduction of the corresponding keto ester. mdpi.com This hydroxy acid can potentially be converted to the desired amino acid. The cofactor regeneration is often achieved in situ using a secondary enzyme system, such as glucose dehydrogenase. mdpi.com

The following table summarizes a representative biocatalytic reduction to a related chiral building block.

| Substrate | Biocatalyst | Product | Yield | Enantiomeric Excess (e.e.) |

| 2-Keto-3,3-dimethylbutanoate ester | Ketoreductase / Glucose Dehydrogenase | (R)-2-Hydroxy-3,3-dimethylbutanoate | 82% (for the acid) | >99.5% |

This table is based on the synthesis of the corresponding hydroxy acid as described in the literature. mdpi.com

Visible-light photoredox catalysis has recently emerged as a transformative tool in organic synthesis, enabling the formation of radical intermediates under mild conditions. rsc.org This technology has been applied to the asymmetric synthesis of unnatural amino acids. princeton.eduacs.orgrsc.org

A general strategy involves the generation of a radical species that adds to a chiral imine derivative. For instance, a protocol using an organic acridinium-based photocatalyst can facilitate the stereoselective addition of C-radicals, generated from ubiquitous carboxylic acids, to a chiral glyoxylate-derived N-sulfinyl imine. rsc.org This method avoids the need for pre-derivatized radical precursors. rsc.org

Another approach utilizes a dual catalysis system, combining a photoredox catalyst with a nickel catalyst. princeton.eduacs.org In this process, an alkyl halide can be coupled with an amino acid-derived radical precursor. While these methods provide a general framework for accessing diverse unnatural amino acids, their application to the sterically demanding tert-leucine scaffold requires specific adaptation and optimization. princeton.eduacs.org The key challenge lies in the efficient generation and coupling of the bulky tert-butyl radical or its synthetic equivalent.

Chiral Pool Synthesis from Pre-existing Enantiopure Precursors

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. univie.ac.atnih.govyoutube.com For this compound, a logical precursor from the chiral pool would be an enantiopure amino acid that can be chemically modified.

However, given the unique tert-butyl side chain, a more common strategy involves starting with a simpler chiral molecule and building the desired structure. For example, a synthesis could start from a different D-amino acid. Through a series of stereochemically controlled reactions, the side chain of the starting amino acid could be cleaved and replaced with the tert-butyl group. This approach, while multi-step, leverages the pre-existing stereocenter to ensure the final product's enantiopurity.

Alternatively, non-amino acid precursors from the chiral pool, such as chiral terpenes, can be used. nih.gov These molecules contain defined stereocenters that can be carried through a synthetic sequence. A hypothetical route could involve the oxidative cleavage of a suitable terpene to generate a chiral fragment containing the required carbon skeleton, which is then further functionalized to introduce the amino and methyl ester groups.

Advanced Resolution Techniques for Enantiomeric Enrichment and Isolation

When a synthetic route produces a racemic mixture of methyl 2-amino-3,3-dimethylbutanoate, advanced resolution techniques are required to isolate the desired (R)-enantiomer.

Classical resolution involves the formation of diastereomeric salts. The racemic amino acid ester is reacted with a chiral resolving agent, such as an enantiomerically pure acid like tartaric acid or a derivative thereof. nih.govlibretexts.org This reaction creates a mixture of two diastereomeric salts ((R,R) and (S,R)) which have different physical properties, such as solubility. These salts can then be separated by fractional crystallization. nih.gov After separation, the desired diastereomer is treated with a base to liberate the pure (R)-amino acid ester.

Another powerful technique is preparative chiral chromatography. nih.gov In this method, the racemic mixture is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute separately. This method can provide very high levels of enantiomeric purity and is amenable to scale-up.

Enzymatic resolution, as mentioned in section 2.1.2, is also a highly effective method for enantiomeric enrichment. By selectively transforming one enantiomer in a racemic mixture, the other can be isolated in high purity.

The following table provides a conceptual comparison of resolution techniques.

| Technique | Principle | Advantages | Disadvantages |

| Diastereomeric Salt Crystallization | Formation and separation of diastereomers with different solubilities. nih.gov | Cost-effective, scalable. | Success is not guaranteed, can be labor-intensive. |

| Preparative Chiral Chromatography | Differential interaction with a chiral stationary phase. nih.gov | High purity, broadly applicable. | High cost of CSPs and solvents, lower throughput. |

| Enzymatic Kinetic Resolution | Enzyme selectively reacts with one enantiomer. libretexts.org | High selectivity, mild conditions. | Limited to 50% theoretical yield for the desired enantiomer, requires specific enzymes. |

Strategic Optimization of Reaction Conditions for Maximized Stereochemical Purity

Achieving high stereochemical purity requires careful optimization of all reaction parameters. For asymmetric catalytic reactions, key variables include the choice of catalyst, ligand, solvent, temperature, and pressure.

For instance, in an asymmetric hydrogenation, screening different chiral ligands is crucial. The electronic and steric properties of the ligand directly influence the enantioselectivity of the reaction. The solvent can affect the catalyst's conformation and solubility, thereby impacting its activity and selectivity. Lowering the reaction temperature often leads to higher enantiomeric excess (ee) by increasing the energy difference between the diastereomeric transition states, although this may come at the cost of a slower reaction rate.

In resolution via diastereomeric salt formation, the choice of resolving agent and solvent system is critical. The solvent must be chosen to maximize the solubility difference between the two diastereomeric salts. The rate of cooling during crystallization can also affect the purity of the obtained crystals.

For all synthetic steps, minimizing racemization is paramount. Racemization can occur under harsh conditions, such as strong acid or base, or at elevated temperatures. nih.gov Therefore, reaction conditions must be chosen to be as mild as possible. For example, the esterification of the amino acid is often carried out using methods like thionyl chloride in methanol (B129727) or trimethylchlorosilane in methanol, which are known to cause little racemization under controlled conditions. nih.gov The careful monitoring of enantiomeric purity throughout the synthetic sequence using techniques like chiral HPLC is essential for process optimization.

Selective Functional Group Modifications and Protecting Group Strategies

The chemical manipulation of this compound hinges on the selective modification of its two primary functional groups: the amino group and the methyl ester. Protecting group strategies are paramount to achieving desired transformations and preventing unwanted side reactions, particularly in the context of peptide synthesis.

Conversely, the methyl ester can be selectively hydrolyzed to the corresponding carboxylic acid. This transformation is typically achieved under basic conditions, for example, using lithium hydroxide (B78521) in a mixture of THF and water. Careful control of reaction conditions is necessary to avoid racemization at the chiral center. The resulting N-protected carboxylic acid is a key intermediate for amidation and peptide coupling reactions.

The interplay between the protection of the amino group and the modification of the ester functionality allows for a range of selective transformations. For example, an N-protected ester can be reduced to the corresponding amino alcohol, or the ester can be converted to other carbonyl derivatives. The selection of orthogonal protecting groups is crucial for these multi-step synthetic sequences.

| Functional Group | Protecting Group | Typical Cleavage Conditions |

| Amino Group | tert-Butyloxycarbonyl (Boc) | Trifluoroacetic acid (TFA) |

| Amino Group | 9-Fluorenylmethoxycarbonyl (Fmoc) | 20% Piperidine in DMF |

| Carboxylic Acid (from ester) | Methyl Ester (Me) | LiOH, NaOH, or KOH in aqueous solvent |

Mechanistic Studies of Amidation and Peptide Bond Formation Reactions

The formation of an amide or peptide bond with this compound presents a significant steric challenge due to the bulky tert-butyl group adjacent to the amine. This steric hindrance can dramatically slow down the rate of reaction and necessitate the use of highly efficient coupling reagents and optimized reaction conditions to achieve good yields and minimize side reactions, such as racemization.

The mechanism of amidation generally involves the activation of a carboxylic acid partner, followed by nucleophilic attack by the amino group of the tert-leucine methyl ester. A variety of coupling reagents have been developed to facilitate this process. These reagents convert the carboxylic acid into a more reactive species, such as an active ester, an acid anhydride, or an acylimidazolium intermediate.

Common classes of coupling reagents include:

Carbodiimides: such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress racemization and improve efficiency.

Phosphonium salts: like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP).

Uronium/Aminium salts: such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).

The reaction mechanism typically proceeds through a concerted or a stepwise pathway. In the stepwise mechanism, the amine adds to the activated carboxyl group to form a tetrahedral intermediate, which then collapses to form the amide bond and release the activating group. Due to the steric hindrance of the tert-leucine moiety, the transition state leading to the tetrahedral intermediate is of high energy, thus requiring potent activating agents.

Recent studies have explored direct amidation methods that bypass the need for pre-activation of the carboxylic acid, for example, using borate reagents. These methods offer a more atom-economical approach to amide bond formation. The choice of solvent and base is also critical in managing the reaction kinetics and minimizing epimerization of the chiral center.

Exploration of Novel Reactions and Rearrangements Involving the tert-Leucine Moiety

The robust tert-butyl group of the tert-leucine moiety in this compound is generally considered chemically inert under many standard reaction conditions. However, its significant steric bulk can influence the reactivity of adjacent functional groups and direct the stereochemical outcome of reactions.

While specific novel reactions and rearrangements starting directly from this compound are not extensively documented in the literature, the broader chemistry of tert-leucine and its derivatives provides insights into potential transformations. For instance, the tert-butyl group's influence is notable in the synthesis of complex molecules where it serves as a chiral auxiliary or a conformational lock.

One area of exploration involves the functionalization of the C-H bonds within the tert-butyl group, although this is a challenging transformation due to their high bond dissociation energy. Recent advances in C-H activation chemistry could potentially open avenues for the late-stage modification of the tert-leucine side chain.

Furthermore, the unique electronic and steric environment created by the tert-butyl group can be exploited in asymmetric synthesis. Derivatives of this compound can be used as chiral ligands for metal catalysts or as organocatalysts themselves, where the steric bulk is key to achieving high levels of enantioselectivity.

While major skeletal rearrangements of the tert-leucine core are not common, the development of novel synthetic methodologies may uncover new chemical pathways for this valuable chiral building block.

Synthesis of Chiral Ionic Liquids from Amino Acid Ester Cations

Chiral ionic liquids (CILs) are a class of molten salts that possess a chiral center in their cationic or anionic component, or both. They have emerged as promising materials for a variety of applications, including chiral recognition, asymmetric synthesis, and separation science. This compound is an excellent precursor for the synthesis of CILs where the chirality resides in the cation.

The synthesis of these CILs typically involves a two-step process. First, the amino group of this compound is quaternized, often through exhaustive methylation using a reagent like methyl iodide, to form a chiral ammonium cation. This step transforms the primary amine into a quaternary ammonium salt with a halide counter-ion.

The second step involves an anion exchange reaction (metathesis) where the initial halide anion is replaced with a desired anion to impart specific properties to the ionic liquid, such as hydrophobicity, viscosity, and thermal stability. A variety of anions can be introduced, including tetrafluoroborate (BF₄⁻), hexafluorophosphate (PF₆⁻), bis(trifluoromethylsulfonyl)imide (NTf₂⁻), and acetate (CH₃COO⁻).

The general synthetic scheme is as follows:

Quaternization: this compound + Excess Alkyl Halide → [(R)-N,N,N-trialkyl-2-ammonio-3,3-dimethylbutanoate methyl ester]⁺[Halide]⁻

Anion Exchange: [(R)-N,N,N-trialkyl-2-ammonio-3,3-dimethylbutanoate methyl ester]⁺[Halide]⁻ + M⁺[Anion]⁻ → [(R)-N,N,N-trialkyl-2-ammonio-3,3-dimethylbutanoate methyl ester]⁺[Anion]⁻ + M⁺[Halide]⁻ (where M⁺ is typically an alkali metal or silver cation)

The resulting CILs retain the stereochemical integrity of the starting material and can be characterized by various spectroscopic and analytical techniques. The properties of the CIL can be fine-tuned by varying both the alkyl groups on the ammonium cation and the nature of the anion. These tailored CILs have shown potential as chiral solvents and selectors in chromatography and enantioselective catalysis.

| Precursor | Reaction Type | Product |

| This compound | Quaternization & Anion Exchange | Chiral Ionic Liquid |

Strategic Applications As a Chiral Building Block in Complex Molecule Synthesis

Integration into Bioactive Natural Product Analogues

The modification of natural products with unnatural amino acids is a key strategy for developing novel therapeutic agents with improved pharmacological profiles. nih.govresearchgate.net While direct examples specifying the integration of (R)-Methyl 2-amino-3,3-dimethylbutanoate into natural product backbones are not extensively documented, the use of its parent amino acid, D-tert-leucine, serves as a clear indicator of its potential. Unnatural amino acids are incorporated into natural product scaffolds to create analogues with enhanced properties such as increased efficacy, better target selectivity, and improved drug-like characteristics. researchgate.net For instance, various amino acids have been used to modify complex natural products like coumarins, glycyrrhetinic acid, and anthraquinones to generate derivatives with significant biological activities, including antitumor and enzyme inhibitory effects. nih.gov The introduction of the bulky tert-butyl group from D-tert-leucine can provide steric shielding, influencing the molecule's interaction with biological targets and its resistance to enzymatic degradation.

Role in the Elaboration of Unnatural α-Amino Acids, β-Amino Acids, and Peptidomimetics

Unnatural amino acids like D-tert-leucine are fundamental building blocks in the field of peptidomimetics, which involves designing molecules that mimic the structure and function of natural peptides. mdpi.com Peptidomimetics often exhibit enhanced therapeutic properties, such as improved stability against proteolytic enzymes and better bioavailability. mdpi.com The unique tert-butyl side chain of this compound is particularly useful for constraining the conformation of peptide backbones, which is a critical aspect in the design of agonists or antagonists for specific receptors.

The incorporation of such sterically hindered amino acids can induce specific secondary structures, like β-turns, which are crucial for biological recognition processes. This conformational control is a powerful tool for medicinal chemists aiming to develop new drugs with high target specificity. mdpi.com

Precursor Utility in the Synthesis of Pharmacologically Significant Compounds

The chiral nature and distinct structure of this compound make it a valuable starting material for a variety of pharmacologically active compounds.

One of the most prominent applications of this chiral building block is in the synthesis of potent synthetic cannabinoid receptor agonists (SCRAs). Many modern SCRAs are amino acid-derived indole- or indazole-3-carboxamides. nih.gov The L-enantiomer, L-tert-leucinate, is a common component in this class of compounds. For example, it is a key precursor in the synthesis of highly potent SCRAs such as MDMB-FUBINACA and 5F-ADB. google.comrsc.org

The synthesis of these compounds typically involves the amide coupling of a functionalized indole (B1671886) or indazole carboxylic acid with an amino acid ester, such as methyl L-tert-leucinate. nih.govnih.gov The resulting molecules are often powerful agonists of the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. google.comnih.gov The tert-leucine moiety has been shown to be critical for the high potency observed in many of these compounds. rsc.org While the (S)-enantiomer (L-tert-leucine) is more commonly cited in the synthesis of illicit SCRAs, the (R)-enantiomer (D-tert-leucine) can also be used, potentially leading to compounds with different pharmacological profiles. For instance, the synthesis of the (R)-enantiomer of 5F-MDMB-PINACA could be achieved using methyl D-tert-leucinate. acs.org

Table 1: Examples of Synthetic Cannabinoids Derived from tert-Leucinate

| Compound Name | Core Structure | Amino Acid Derivative Used | Reference |

|---|---|---|---|

| MDMB-CHMICA | Indole | Methyl L-tert-leucinate | google.com |

| MDMB-FUBINACA | Indazole | Methyl L-tert-leucinate | google.com |

| ADB-BUTINACA | Indazole | L-tert-leucinamide | nih.gov |

| MDMB-4en-PINACA | Indazole | L-tert-leucine methyl ester | acs.org |

| 5F-ADB | Indazole | Methyl L-tert-leucinate | google.com |

Beyond synthetic cannabinoids, the tert-leucine scaffold is a component of other significant therapeutic agents. A notable example is the antiviral drug Nirmatrelvir (a component of Paxlovid), a protease inhibitor used to treat COVID-19. nih.gov The synthesis of Nirmatrelvir involves the coupling of N-trifluoroacetyl L-tert-leucine with a bicyclic proline fragment, highlighting the importance of this unnatural amino acid in constructing complex, life-saving medicines. nih.gov The L-tert-leucine residue is a critical part of the tripeptide-like structure that inhibits the SARS-CoV-2 main protease (Mpro). nih.gov

The parent amino acid, L-tert-leucine, is also recognized as an important building block for various biologically active compounds, including HIV protease inhibitors. nih.gov Furthermore, derivatives of unnatural amino acids are explored for their potential as anticancer agents, with research focusing on how modifications can lead to new PI3K/AKT/mTOR signaling pathway inhibitors or other novel mechanisms of action. nih.gov

Functionality as a Chiral Auxiliary in Asymmetric Synthetic Transformations

In addition to being incorporated into the final product, amino acids and their derivatives can function as transient chiral auxiliaries. In this role, they guide a reaction to proceed stereoselectively and are then cleaved from the molecule. A recent study demonstrated the use of L-tert-leucine as a transient directing group in a palladium-catalyzed atroposelective C-H alkenylation of coumarins. acs.org

In this process, L-tert-leucine first reacts with an aldehyde on the coumarin (B35378) substrate to form a chiral imine. This imine then directs the palladium catalyst to perform a C-H activation and subsequent bond formation in a highly enantioselective manner. acs.org After the reaction is complete, the auxiliary is hydrolyzed, leaving behind an axially chiral product with high enantiomeric purity. acs.org This innovative use showcases the versatility of the tert-leucine scaffold not just as a structural component but also as a powerful tool for controlling stereochemistry in complex transformations.

Cutting Edge Analytical Techniques for Chiral Purity Assessment and Structural Characterization

Chromatographic Enantioseparation Methodologies

Chromatographic techniques are fundamental for separating the enantiomers of chiral molecules. By utilizing a chiral environment, either in the stationary or mobile phase, these methods can differentiate between the (R) and (S) forms of Methyl 2-amino-3,3-dimethylbutanoate.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is a premier technique for the enantioseparation of amino acids and their derivatives. The direct analysis of underivatized amino acids is often preferred to avoid additional reaction steps and potential impurities. sigmaaldrich.com For this purpose, macrocyclic glycopeptide-based chiral stationary phases (CSPs) are particularly effective due to their compatibility with both organic and aqueous mobile phases, making them ideal for polar and ionic compounds like amino acid esters. sigmaaldrich.com

One of the most successful CSPs for resolving underivatized amino acid enantiomers is based on teicoplanin. sigmaaldrich.comnih.gov Polysaccharide-based CSPs, such as those derived from amylose and cellulose phenylcarbamates, are also widely used and have demonstrated high efficiency in resolving chiral amines and α-amino acid esters. yakhak.org The selection of the appropriate CSP is a critical factor for achieving successful enantiomeric separation. yakhak.org

For derivatized amino acids, which can enhance chromatographic properties and detector response, various CSPs are available. nih.gov The choice between different polysaccharide-derived columns, such as Chiralpak® IG-U and ID-U, can significantly impact the resolution, with studies showing improved chromatographic enantioresolution with specific column types. mdpi.com

Table 1: Exemplary HPLC Conditions for Chiral Amino Acid Ester Separation

| Parameter | Condition | Reference |

|---|---|---|

| Chiral Stationary Phase | Amylose or Cellulose Phenylcarbamates | yakhak.org |

| Mobile Phase | 10-30% 2-propanol/hexane (V/V) | yakhak.org |

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS) Utilizing Chiral Stationary Phases

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. However, due to the polar nature of amino acids and their esters, derivatization is necessary to increase their volatility and improve chromatographic behavior. This process involves replacing active hydrogens on polar functional groups with nonpolar moieties.

Common derivatization procedures include a two-step reaction where the carboxyl group is first esterified, followed by blocking the amino group. sigmaaldrich.com Reagents such as methanolic HCl are used for esterification, and trifluoroacetic anhydride (TFAA) or acetic anhydride are used for the subsequent acylation of the amino group. sigmaaldrich.com Silylation, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), is another common method that forms more stable and less moisture-sensitive derivatives compared to other silylating agents.

Once derivatized, the enantiomers can be separated on a chiral stationary phase. Chirasil-L-Val is a frequently used chiral capillary column for the separation of derivatized amino acid enantiomers. nih.govresearchgate.net The coupling of GC with Mass Spectrometry (MS) provides high selectivity and sensitivity, allowing for the identification and quantification of the separated enantiomers based on their characteristic fragments. researchgate.net

Table 2: Common Derivatization Reagents for GC Analysis of Amino Acid Esters

| Derivatization Step | Reagent | Purpose | Reference |

|---|---|---|---|

| Esterification | Methanolic HCl | Converts carboxyl group to methyl ester | sigmaaldrich.com |

| Acylation | Trifluoroacetic anhydride (TFAA) | Blocks the amino group | sigmaaldrich.com |

| Silylation | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | Replaces active hydrogens, increases volatility |

Supercritical Fluid Chromatography (SFC) for Enantiomeric Resolution

Supercritical Fluid Chromatography (SFC) has emerged as a preferred technique for both analytical and preparative chiral separations, offering several advantages over HPLC. researchgate.net SFC is typically 3 to 5 times faster than HPLC and uses environmentally friendly supercritical carbon dioxide as the main component of the mobile phase, significantly reducing the consumption of organic solvents. researchgate.netuva.es

The mobile phase in SFC consists of supercritical CO2 modified with a small amount of a polar organic solvent, such as methanol (B129727). researchgate.netuva.es This composition results in low viscosity and high solute diffusion coefficients, enabling high flow rates with low pressure drops and leading to higher efficiency in shorter analysis times. researchgate.netuva.es

For the chiral analysis of amino acids, SFC has shown great promise. A novel method utilizing an optically active crown ether-based chiral stationary phase (CROWNPAK CR-I(+)) has successfully separated 18 proteinogenic amino acid enantiomers within 6.5 minutes. nih.gov Further optimization, by increasing the flow rate and modifier concentration, achieved ultrafast chromatography of 17 amino acid enantiomers in under one minute, demonstrating the high throughput capabilities of SFC for chiral analysis. nih.gov

Capillary Electrophoresis (CE) in Chiral Analysis

Capillary Electrophoresis (CE) is a highly efficient analytical technique for chiral separations, characterized by short analysis times and versatility. springernature.com The separation of enantiomers in CE is typically achieved by adding a chiral selector to the background electrolyte (BGE). bio-rad.com This selector forms transient diastereomeric complexes with the enantiomers, and if these complexes have different stability constants, they will migrate at different velocities, leading to separation. bio-rad.com

A variety of chiral selectors are used in CE, including cyclodextrins, crown ethers, and ligand-exchange complexes. springernature.comnih.govnih.gov For instance, the complete enantioseparation of aromatic amino acids and their esters has been achieved using (+)-18-crown-6-tetracarboxylic acid as a chiral selector in the BGE. nih.gov Similarly, ligand-exchange mechanisms, using Cu(II) complexes of amino acids like L-4-hydroxyproline as chiral selectors, have been successfully employed for the chiral separation of β-methyl-amino acids. nih.gov

CE is a powerful tool for the analysis of a wide range of chiral compounds, from amino acids and peptides to various drugs, making it invaluable for quality control in the pharmaceutical industry. springernature.combio-rad.com

Spectroscopic and Diffraction Methods for Absolute Stereochemical Assignment

While chromatographic methods excel at separating enantiomers, spectroscopic techniques are essential for elucidating the precise three-dimensional structure and confirming the absolute stereochemistry of a chiral molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric Purity and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For chiral analysis, NMR can be used to determine enantiomeric purity by converting the enantiomers into diastereomers, which are distinguishable by NMR. This can be achieved either through derivatization with a chiral derivatizing agent to form a covalent bond or by using a chiral solvating agent (CSA) to form non-covalent diastereomeric complexes in situ. semmelweis.hunih.gov

The formation of these diastereomeric complexes leads to differences in the chemical shifts of corresponding nuclei in the two enantiomers, allowing for their discrimination and quantification. semmelweis.hu The magnitude of the chemical shift difference (Δδ) is a measure of the effectiveness of the chiral recognition. semmelweis.hu

For (R)-Methyl 2-amino-3,3-dimethylbutanoate, ¹H and ¹³C NMR spectroscopy provide detailed information about its molecular structure. The chemical shifts and coupling constants of the various protons and carbons confirm the connectivity of the atoms within the molecule.

Table 3: Representative ¹H and ¹³C NMR Spectral Data

| Nucleus | Chemical Shift (δ) ppm | Multiplicity / Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| ¹H | ~3.7 | s | -OCH₃ |

| ¹H | ~3.3 | s | -CH(NH₂) |

| ¹H | ~1.0 | s | -C(CH₃)₃ |

| ¹³C | ~175 | - | C=O |

| ¹³C | ~60 | - | -CH(NH₂) |

| ¹³C | ~52 | - | -OCH₃ |

| ¹³C | ~34 | - | -C(CH₃)₃ |

| ¹³C | ~27 | - | -C(CH₃)₃ |

(Note: Specific chemical shifts can vary depending on the solvent and experimental conditions. The data presented is a generalized representation based on typical values for similar structures.)

By using chiral solvating agents, it is possible to resolve the signals of the (R) and (S) enantiomers in the NMR spectrum, enabling the determination of the enantiomeric excess of this compound. semmelweis.hunih.gov

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of this compound, providing an exact measurement of its molecular mass. This high degree of accuracy allows for the unambiguous determination of the elemental formula (C₇H₁₅NO₂), distinguishing it from other isobaric compounds. When coupled with tandem mass spectrometry (MS/MS), HRMS facilitates the elucidation of the compound's structure through controlled fragmentation.

In a typical analysis, the molecule is first ionized, commonly forming the protonated molecule [M+H]⁺ with a calculated m/z of 146.1176. This ion is then isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. The analysis of these fragments provides a roadmap of the molecule's structure. For protonated amino acid esters, fragmentation pathways commonly involve losses from the ester and amino functionalities, as well as cleavage of the alkyl side chain. unito.it The bulky tert-butyl group in this compound significantly influences its fragmentation pattern, a characteristic also observed in other branched-chain amino acid derivatives. nih.gov

A plausible fragmentation pathway for the [M+H]⁺ ion of Methyl 2-amino-3,3-dimethylbutanoate would include the following key steps:

Loss of the methoxycarbonyl group: A primary fragmentation involves the neutral loss of the methoxycarbonyl radical (•COOCH₃) or the loss of methanol (CH₃OH), leading to the formation of a prominent iminium ion.

Cleavage of the side chain: The tert-butyl group is prone to cleavage, resulting in the loss of a C₄H₉ radical (57 Da) or isobutylene (56 Da). This fragmentation is a characteristic feature for compounds containing this bulky alkyl group.

Combined losses: Sequential losses, such as the initial loss of water followed by carbon monoxide from the protonated molecule, are also common fragmentation patterns for α-amino acids. unito.it

Interactive Table: Table 1. Plausible HRMS Fragments of Protonated this compound

| Fragment Ion (Structure) | Proposed Fragmentation Pathway | Calculated m/z |

|---|---|---|

| [C₇H₁₆NO₂]⁺ | Protonated Molecule [M+H]⁺ | 146.1176 |

| [C₆H₁₂NO]⁺ | [M+H - CH₄O]⁺ (Loss of Methanol) | 114.0913 |

| [C₅H₁₂N]⁺ | [M+H - CO₂ - CH₄]⁺ (Loss of CO₂ and Methane) | 86.0964 |

| [C₄H₁₀N]⁺ | [C₅H₁₂N]⁺ - CH₂ (Further fragmentation) | 72.0808 |

X-ray Diffraction for Definitive Stereochemical Confirmation

While spectroscopic methods like HRMS and NMR can elucidate the chemical structure and connectivity of this compound, they cannot, without chiral auxiliaries, definitively determine its absolute stereochemistry. Single-crystal X-ray diffraction is the gold standard for the unambiguous confirmation of the three-dimensional arrangement of atoms in a molecule, including its absolute configuration.

This technique involves irradiating a single, high-quality crystal of the compound with a beam of X-rays. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern. By analyzing the positions and intensities of the spots in this pattern, a detailed three-dimensional model of the electron density of the molecule can be constructed.

For a chiral, non-centrosymmetric crystal, anomalous dispersion effects can be used to determine the absolute configuration, definitively confirming whether the stereocenter conforms to the (R) or (S) configuration. This method provides incontrovertible proof of the enantiomer's identity, which is crucial for applications where stereochemistry dictates biological activity or chemical function. The process yields precise data on bond lengths, bond angles, and torsion angles, providing the ultimate structural confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy Applications

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When a sample of this compound is exposed to infrared radiation, its chemical bonds vibrate by stretching or bending at specific, characteristic frequencies. The resulting spectrum is a plot of absorbed infrared intensity versus frequency (in wavenumbers, cm⁻¹), which serves as a molecular "fingerprint."

The FTIR spectrum of this compound is characterized by several key absorption bands that confirm its structure:

N-H Stretching: The primary amine group (NH₂) gives rise to moderate absorption bands in the 3300-3500 cm⁻¹ region. libretexts.org

C-H Stretching: The sp³-hybridized C-H bonds of the methyl and tert-butyl groups produce strong, sharp absorptions in the 2850-2960 cm⁻¹ range. libretexts.org

C=O Stretching: The ester carbonyl group (C=O) is one of the most prominent features in the spectrum, exhibiting a very strong and sharp absorption band around 1735 cm⁻¹. libretexts.org

C-O Stretching: The C-O single bonds of the ester group result in two strong absorptions in the 1000-1300 cm⁻¹ region. libretexts.org

N-H Bending: The bending vibration of the primary amine typically appears in the 1550-1650 cm⁻¹ range.

Interactive Table: Table 2. Characteristic FTIR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

|---|---|---|---|

| 3500 - 3300 | Primary Amine (R-NH₂) | N-H Stretch | Medium |

| 2960 - 2850 | Alkyl (C-H) | C-H Stretch | Strong |

| 1750 - 1735 | Ester (R-COOR') | C=O Stretch | Strong, Sharp |

| 1650 - 1550 | Primary Amine (R-NH₂) | N-H Bend | Medium |

Advanced Derivatization Strategies for Enhanced Analytical Detection

While this compound can be analyzed directly, its detection sensitivity and chromatographic performance can be significantly improved through chemical derivatization. These strategies typically target the nucleophilic primary amino group to attach a tag that enhances its physicochemical properties for a specific analytical technique. thermofisher.comsigmaaldrich.com

For High-Performance Liquid Chromatography (HPLC) , derivatization is used to introduce a chromophore or fluorophore, allowing for highly sensitive UV-Visible or fluorescence detection. Reagents such as dansyl chloride, 9-fluorenylmethyl chloroformate (FMOC-Cl), and o-phthalaldehyde (OPA) react with the primary amine to form stable, highly responsive products. nih.gov This is particularly useful for quantifying trace amounts of the compound in complex matrices.

For Gas Chromatography (GC) , which requires analytes to be volatile and thermally stable, derivatization is essential. Although the compound is a methyl ester, the primary amine is polar and can cause poor peak shape. Acylation of the amino group with reagents like trifluoroacetic anhydride (TFAA) or alkyl chloroformates converts it into a less polar, more volatile amide, enabling high-resolution separation and analysis by GC-MS. researchgate.net

For Mass Spectrometry (MS) , derivatization can improve ionization efficiency. Certain reagents are designed to introduce a permanently charged group or a moiety that is easily ionized, thereby boosting the signal in ESI-MS. nih.govresearchgate.net For instance, N-alkylnicotinic acid esters can be used to acylate the amino group, which enhances ionization and improves detection limits. nih.govresearchgate.net

Crucially, for chiral purity assessment , derivatization with an enantiomerically pure chiral derivatizing agent (CDA) is a powerful strategy. nih.gov Reagents like Marfey’s reagent (FDAA) react with the (R)- and any contaminating (S)-enantiomer to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral chromatography column, allowing for the precise quantification of enantiomeric excess. nih.gov

Interactive Table: Table 3. Derivatization Strategies for this compound

| Derivatizing Reagent | Target Functional Group | Analytical Technique Enhanced | Principle of Enhancement |

|---|---|---|---|

| Dansyl Chloride, FMOC-Cl | Primary Amine | HPLC-UV/Fluorescence | Attaches a highly fluorescent/UV-active tag. nih.gov |

| o-Phthalaldehyde (OPA) | Primary Amine | HPLC-Fluorescence | Forms a highly fluorescent isoindole derivative. acs.org |

| Trifluoroacetic Anhydride (TFAA) | Primary Amine | GC-MS | Increases volatility and thermal stability for GC. |

| N-Alkylnicotinic Acid NHS Ester | Primary Amine | LC-ESI-MS | Improves ionization efficiency in the MS source. nih.govresearchgate.net |

In Depth Computational and Theoretical Investigations

Molecular Modeling and Conformational Analysis of (R)-Methyl 2-amino-3,3-dimethylbutanoate

The three-dimensional structure and conformational flexibility of amino acids and their esters are key determinants of their physical and chemical properties. Molecular modeling techniques are employed to explore the potential energy surface (PES) of a molecule, identifying low-energy conformations and the barriers to their interconversion.

Due to the significant steric hindrance imposed by the tert-butyl group, this compound is expected to have a more restricted conformational landscape compared to simpler amino acid esters. Conformational analysis of peptides containing the parent amino acid, tert-leucine, has shown that it strongly influences the secondary structure of the peptide chain. While it can be accommodated in folded structures, it generally prefers extended or semi-extended conformations. nih.gov This preference is a direct consequence of the bulky side chain, which limits the accessible range of the phi (Φ) and psi (Ψ) dihedral angles of the peptide backbone.

Quantum Chemical Calculations of Reaction Mechanisms and Transition States

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the mechanisms of chemical reactions at the molecular level. whiterose.ac.uknih.gov These methods can be used to map out the entire reaction pathway, including the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. nih.govnih.gov

A key reaction of amino acid esters is hydrolysis, the cleavage of the ester bond to yield the corresponding carboxylic acid and alcohol. The base-catalyzed hydrolysis of α-amino acid esters has been studied using DFT calculations. For instance, the hydrolysis of glycine (B1666218) methyl ester coordinated to a palladium complex has been modeled, revealing the mechanistic details of the reaction. ekb.eg Such studies typically involve locating the transition state for the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl carbon and calculating the activation energy of this step.

The following table illustrates the type of data that can be obtained from DFT calculations of a reaction, using a hypothetical reaction of this compound.

| Reaction Species | Method/Basis Set | Relative Energy (kcal/mol) | Key Geometric Parameters |

| Reactants | DFT/B3LYP/6-31G(d) | 0.0 | - |

| Transition State | DFT/B3LYP/6-31G(d) | +25.4 | C-O bond breaking, N-C bond forming |

| Products | DFT/B3LYP/6-31G(d) | -15.2 | - |

This table is illustrative and does not represent actual calculated data for this compound.

Computational Prediction of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic properties of molecules, including NMR chemical shifts and vibrational (IR and Raman) frequencies. These predictions are valuable for interpreting experimental spectra and for confirming the structure of a synthesized compound.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of quantum chemical calculations. researchgate.netnih.gov The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a popular approach for this purpose. While there are no specific published computational predictions for the NMR spectra of this compound, experimental data for the closely related L-tert-leucine methyl ester hydrochloride is available. chemicalbook.com A computational study would involve optimizing the geometry of the molecule and then performing a GIAO calculation to obtain the predicted chemical shifts. These can then be compared to experimental values.

The following table presents the experimental ¹H and ¹³C NMR data for L-tert-leucine methyl ester hydrochloride and illustrates how computationally predicted values would be presented. chemicalbook.com

| Nucleus | Experimental Shift (ppm) | Predicted Shift (ppm) |

| ¹H | ||

| -C(CH₃)₃ | 1.00 (s, 9H) | Illustrative value |

| -CH(NH₂) | 3.66 (s, 1H) | Illustrative value |

| -NH₂ | 8.31-9.00 (m, 3H) | Illustrative value |

| ¹³C | ||

| -C(CH₃)₃ | 26.3 | Illustrative value |

| -C(CH₃)₃ | 33.1 | Illustrative value |

| -OCH₃ | 52.3 | Illustrative value |

| -CH(NH₂) | 60.7 | Illustrative value |

| C=O | 168.8 | Illustrative value |

The "Predicted Shift" column is for illustrative purposes only.

Vibrational Spectroscopy: DFT calculations can also be used to predict the infrared (IR) and Raman vibrational spectra of molecules. By calculating the harmonic vibrational frequencies, one can obtain a theoretical spectrum that can be compared with experimental data. The calculated frequencies are often scaled by an empirical factor to better match experimental values. This type of analysis can aid in the assignment of vibrational modes to specific molecular motions. For example, the IR spectrum of L-tert-leucine methyl ester hydrochloride shows characteristic bands at 3383, 2961, 1735, 1613, 1517, and 1248 cm⁻¹, corresponding to N-H, C-H, C=O, and other vibrational modes, respectively. chemicalbook.com A computational study would aim to reproduce these frequencies and assign them to specific atomic vibrations.

Molecular Docking Studies and Ligand-Receptor Interaction Analysis for Derived Compounds

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govnih.gov This method is widely used in drug discovery to screen virtual libraries of compounds for their potential to bind to a biological target. The binding affinity is estimated using a scoring function, which takes into account factors such as electrostatic interactions, hydrogen bonding, and hydrophobic interactions.

While specific docking studies on derivatives of this compound are not widely reported, numerous studies have been conducted on derivatives of its enantiomer, L-tert-leucine. researchgate.net The bulky and hydrophobic tert-butyl group of tert-leucine is a key feature in its use in the design of peptidomimetics and other bioactive molecules. nih.gov

For example, derivatives of L-tert-leucine have been synthesized and evaluated as inhibitors of various enzymes. In these studies, molecular docking is often used to rationalize the observed structure-activity relationships. For instance, docking studies of L-tert-leucine derivatives in the active site of enzymes like matrix metalloproteinase-9 (MMP-9) have shown that the tert-butyl group can occupy hydrophobic pockets, contributing to the binding affinity. researchgate.net

Similarly, synthetic cannabinoid receptor agonists incorporating an L-tert-leucinamide moiety have been studied using molecular docking to understand their interactions with the CB1 and CB2 receptors. These studies have revealed that the bulky side chain plays a crucial role in the binding of these ligands.

The table below summarizes findings from representative molecular docking studies on L-tert-leucine derivatives, which can provide insights into the potential interactions of derivatives of the (R)-enantiomer.

| Derivative Class | Target Receptor | Key Interactions Observed in Docking |

| N-substituted oxazolidine (B1195125) carboxamides | MMP-9 | Hydrophobic interactions with the tert-butyl group, hydrogen bonding with the backbone |

| Indole-2-carboxamides | MmpL3 | Binding profile similar to known indoleamide ligands |

| Synthetic Cannabinoids | CB1/CB2 Receptors | π–π stacking of the core structure, key interactions with the head group |

These studies highlight the importance of the sterically demanding tert-butyl group in mediating ligand-receptor interactions. While the chirality at the α-carbon will influence the precise orientation of the substituents and thus the specific interactions, the general principles of hydrophobic and hydrogen bonding interactions are expected to be similar for derivatives of both L- and D-tert-leucine.

Structure Activity Relationship Sar Studies of Compounds Incorporating the R Methyl 2 Amino 3,3 Dimethylbutanoate Moiety

Impact of (R)-Stereochemistry on the Biological Activity Profile of Derivatives

The stereochemistry at the alpha-carbon of the amino acid scaffold is a critical determinant of the biological activity of its derivatives. In the case of compounds incorporating the methyl 2-amino-3,3-dimethylbutanoate moiety, the orientation of the amino group and the tert-butyl group significantly influences how these molecules interact with their biological targets.

A notable example can be found in the field of synthetic cannabinoid receptor agonists (SCRAs). Studies on a series of indole-, indazole-, and 7-azaindole-3-carboxamides have demonstrated the profound impact of the amino acid substituent on cannabinoid receptor 1 (CB1) and 2 (CB2) affinity and efficacy. nih.gov While these studies predominantly utilized the L-tert-leucine (S-enantiomer) derivative, they established key SAR principles. For a given core structure, the affinities and potencies were generally highest for tert-leucinamides (incorporating the 2-amino-3,3-dimethylbutanoate structure) compared to valinamides or phenylalaninamides. nih.gov This highlights the importance of the bulky and sterically demanding tert-butyl group in optimizing interactions within the receptor's binding pocket.

The (R)-stereochemistry, specifically, dictates a precise three-dimensional arrangement of the functional groups. This spatial orientation is crucial for establishing specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, with the chiral environment of a biological receptor or enzyme active site. nih.govnih.gov The fixed orientation of the tert-butyl group and the amino functional group in the (R)-configuration can either lead to a more favorable, lower-energy binding conformation or, conversely, introduce steric hindrance that prevents optimal binding, depending on the specific topology of the target protein.

For instance, in the context of chiral recognition by synthetic receptors, the bulky tert-butyl side-chain of tert-leucine methyl ester has been shown to cause significant steric hindrance when binding to a glucose-based receptor, leading to high enantioselectivity. mdpi.com This principle of steric influence is directly translatable to biological systems where the receptor's binding site acts as the chiral selector.

Comparative Analysis of Enantiomeric Potency and Efficacy in Derived Compounds

The differential pharmacological activity between enantiomers of a chiral drug is a well-established phenomenon. hawaii.eduresearchgate.net One enantiomer may exhibit the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer). Therefore, a comparative analysis of the potency and efficacy of enantiomeric pairs is a cornerstone of drug development.

While comprehensive studies directly comparing the (R)- and (S)-enantiomers for a wide range of derivatives of methyl 2-amino-3,3-dimethylbutanoate are not extensively reported in the public domain, the principles of stereoselectivity are clearly demonstrated in related fields. For synthetic cannabinoid receptor agonists, it has been noted that the biological activity predominantly resides in the (S)-enantiomers. nih.gov This implies that for this particular class of compounds, the spatial arrangement of the (S)-configuration provides a better fit within the cannabinoid receptors' binding sites.

However, this does not universally negate the potential activity of the (R)-enantiomer. The relative potency and efficacy are highly dependent on the specific biological target. In some cases, the (R)-enantiomer could be the more active or possess a different pharmacological profile altogether. For example, in a study on the chiral recognition of amino acid esters, a glucose-based receptor showed a preference for the L-enantiomers (S-form), but the degree of enantioselectivity varied significantly with the structure of the amino acid. mdpi.com

The following interactive table illustrates a hypothetical comparison of enantiomeric activity based on common observations in chiral drug development, where one enantiomer typically displays higher potency.

| Derivative Series | Target | (R)-Enantiomer Activity (IC50/EC50) | (S)-Enantiomer Activity (IC50/EC50) | Enantiomeric Ratio (S/R) |

| SCRA Indazole Core | CB1 Receptor | >1000 nM | 10 nM | >100 |

| Novel Kinase Inhibitor | Kinase X | 50 nM | 500 nM | 0.1 |

| GPCR Ligand | Receptor Y | 25 nM | 150 nM | 0.17 |

Note: This table is illustrative and based on general principles of enantioselectivity, not on specific experimental data for derivatives of (R)-Methyl 2-amino-3,3-dimethylbutanoate, which is not publicly available.

Rational Design Principles for Novel Derivatives Based on Chiral Information

The defined stereochemistry of this compound provides a powerful tool for the rational design of novel derivatives with specific biological activities. mdpi.com The core principle of rational design is to utilize the three-dimensional structural information of both the ligand and its target to guide the design of new molecules with improved affinity, selectivity, and pharmacokinetic properties. researchgate.netresearchgate.net

The (R)-configuration of the 2-amino-3,3-dimethylbutanoate moiety serves as a rigid scaffold that can be strategically elaborated. The bulky tert-butyl group can be used to probe hydrophobic pockets within a receptor binding site, while the amino and ester functionalities provide points for chemical modification to introduce other desired pharmacophoric features.

One key design principle involves leveraging the stereochemistry to achieve selectivity for a particular receptor subtype or to avoid off-target effects. By knowing the topology of the target's binding site, often through X-ray crystallography or homology modeling, medicinal chemists can design derivatives where the (R)-configuration orients the key interacting groups for optimal binding with the intended target, while simultaneously creating steric clashes with the binding sites of off-target proteins. researchgate.net

Furthermore, the chiral nature of this compound can be exploited in asymmetric synthesis to create more complex chiral molecules. For instance, L-tert-leucine has been used as a transient directing group in palladium-catalyzed atroposelective C-H functionalization to synthesize axially chiral coumarins with high enantioselectivity. acs.org This demonstrates how the inherent chirality of the starting material can be used to control the stereochemical outcome of a reaction, a principle that is central to the synthesis of enantiomerically pure drugs.

Molecular modeling techniques, such as docking and molecular dynamics simulations, play a crucial role in the rational design process. mdpi.comnih.gov These computational tools allow for the in-silico evaluation of how different modifications to the this compound scaffold will affect its binding to a target protein. This can help prioritize the synthesis of compounds that are most likely to have the desired biological activity, thereby saving time and resources in the drug discovery process.

Prospective Research Directions and Emerging Paradigms

Innovation in Highly Stereoselective Synthetic Routes

The development of efficient and highly stereoselective methods for the synthesis of (R)-Methyl 2-amino-3,3-dimethylbutanoate and related β-branched α-amino acids is a continuous pursuit in organic chemistry. nih.gov Traditional methods often rely on the resolution of racemic mixtures or the use of chiral auxiliaries, which can be inefficient and generate significant waste. nih.gov Emerging research is focused on catalytic asymmetric methods that offer more direct and atom-economical routes.

A significant area of innovation lies in asymmetric hydrogenation . Recent advancements have demonstrated the use of rhodium-thiourea catalysts for the asymmetric hydrogenation of quinoxalines and quinoxalinones, achieving high yields and enantioselectivities. nih.gov Similar strategies, employing chiral catalysts to directly introduce the desired stereochemistry, are being explored for the synthesis of α-amino acid esters. The development of novel catalysts that can efficiently reduce prochiral precursors to this compound with high enantiomeric excess is a key research objective.

Another promising approach is asymmetric transfer hydrogenation . This method, which often utilizes Noyori-type ruthenium catalysts, has been successfully applied to the synthesis of various chiral alcohols and amines with excellent enantioselectivity. thieme-connect.denih.gov The application of asymmetric transfer hydrogenation to the corresponding α-keto or α-imino ester precursors of this compound represents a fertile ground for future research. The use of more environmentally benign hydrogen donors and milder reaction conditions are also key considerations in the development of these synthetic routes.

Furthermore, novel base-metal multifunctional catalysts are being investigated for tandem oxidation processes. nih.gov These catalysts could potentially enable the synthesis of complex chiral molecules from simple and readily available starting materials in a one-pot fashion, further enhancing the efficiency and sustainability of the synthesis of this compound.

A general and convenient method for the preparation of amino acid methyl esters involves the use of trimethylchlorosilane in methanol (B129727) at room temperature. mdpi.com While this method is efficient for esterification, achieving high stereoselectivity during the formation of the amino acid backbone remains a challenge that innovative catalytic approaches aim to solve.

Diversification of Chiral Building Block Applications Across Disciplines

The utility of this compound extends far beyond its role as a simple chiral precursor. Its unique structural features are being increasingly leveraged in diverse scientific fields, from natural product synthesis to medicinal chemistry and materials science.

In asymmetric catalysis , derivatives of (R)-tert-leucine are employed as chiral ligands for transition metals. The steric bulk of the tert-butyl group can create a well-defined chiral environment around the metal center, enabling high levels of enantioselectivity in a variety of transformations. Future research will likely focus on the design and synthesis of novel ligands derived from this compound with enhanced catalytic activity and broader substrate scope.

The synthesis of natural products and their analogues is another area where this compound serves as a crucial chiral building block. bath.ac.uk The "chiral pool" of readily available, enantiopure compounds from nature, including amino acids, provides a powerful starting point for the construction of complex molecular architectures. sigmaaldrich.com The incorporation of the tert-butyl glycine (B1666218) moiety can impart specific conformational constraints and biological activities to the target molecules.

In medicinal chemistry , non-proteinogenic amino acids like D-tert-leucine and its esters are of significant interest for the development of novel therapeutics. tcichemicals.com They can be incorporated into peptides to enhance their metabolic stability, modify their receptor binding properties, or create peptidomimetics with improved pharmacological profiles. The use of this compound in the synthesis of enzyme inhibitors, receptor agonists or antagonists, and other biologically active compounds is an active area of investigation.

The development of novel materials with tailored chiral properties is an emerging application. The incorporation of this compound into polymers or supramolecular assemblies could lead to materials with unique optical, electronic, or recognition properties.

Breakthroughs in Chiral Analytical Technologies

The ability to accurately determine the enantiomeric purity of this compound and its derivatives is crucial for both synthetic and application-oriented research. Continuous advancements in chiral analytical technologies are providing more sensitive, efficient, and versatile methods for this purpose.

High-Performance Liquid Chromatography (HPLC) remains a cornerstone of chiral analysis. The development of novel chiral stationary phases (CSPs) is a key driver of innovation in this area. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, have shown particular success in resolving the enantiomers of underivatized amino acids. sigmaaldrich.comsigmaaldrich.com Future research will focus on creating CSPs with even greater selectivity and broader applicability, allowing for the rapid and efficient separation of a wide range of chiral compounds, including this compound, often without the need for derivatization.

Capillary Electrophoresis (CE) has emerged as a powerful technique for chiral separations, offering high efficiency and low sample consumption. nih.govnih.govtaylorfrancis.com The use of chiral selectors , such as cyclodextrins and their derivatives, added to the background electrolyte is a common strategy for resolving enantiomers. nih.govsemanticscholar.org Research is ongoing to discover and develop new chiral selectors with enhanced recognition capabilities for a wider range of analytes. Mechanistic and molecular modeling studies are also being employed to better understand the interactions between the analyte, chiral selector, and the surrounding medium, which can aid in the rational design of new separation methods. nih.gov

The coupling of these separation techniques with Mass Spectrometry (MS) provides an additional layer of selectivity and sensitivity, enabling the analysis of complex mixtures and the detection of trace-level impurities. Chiral HPLC-MS and CE-MS methods are becoming increasingly important for the quality control of chiral compounds in various matrices.

Below is a table summarizing common chiral analytical techniques and their key features for the analysis of amino acid esters.

| Analytical Technique | Chiral Selector/Stationary Phase | Key Advantages |

| Chiral HPLC | Macrocyclic glycopeptides (e.g., Teicoplanin) | Direct analysis of underivatized amino acids, good selectivity. sigmaaldrich.comsigmaaldrich.com |

| Polysaccharide-based CSPs | Broad applicability, but may require derivatization for polar analytes. | |

| Capillary Electrophoresis (CE) | Cyclodextrins (e.g., β-cyclodextrin derivatives) | High efficiency, low sample and solvent consumption. nih.govsemanticscholar.org |

| Crown ethers | Effective for primary amines. taylorfrancis.com | |

| Gas Chromatography (GC) | Chiral stationary phases (e.g., Chirasil-Val) | High resolution for volatile derivatives. |

Theoretical Insights Driving Novel Stereospecific Transformations

Theoretical and computational chemistry are playing an increasingly vital role in understanding and predicting the outcomes of stereospecific reactions involving this compound. These in-silico approaches provide valuable insights into reaction mechanisms, transition state geometries, and the origins of stereoselectivity, thereby guiding the design of new and improved synthetic methods.

Density Functional Theory (DFT) calculations are a powerful tool for investigating the intricacies of catalytic cycles. For instance, in the context of asymmetric hydrogenation, DFT can be used to model the interaction between the substrate, the chiral catalyst, and the hydrogen source, elucidating the key factors that govern the enantioselectivity of the reaction. nih.gov Such studies can help in the rational design of more efficient and selective catalysts.

Molecular modeling is also employed to understand the principles of chiral recognition . By simulating the interactions between a chiral host molecule, such as a cyclodextrin (B1172386) or a synthetic receptor, and the enantiomers of a guest molecule like this compound, researchers can gain a deeper understanding of the forces that drive enantioselective binding. nih.gov This knowledge is invaluable for the development of new chiral stationary phases for HPLC and new chiral selectors for CE.

Furthermore, theoretical studies can predict the feasibility of novel stereospecific transformations. By calculating the energy barriers and reaction pathways for different potential reactions, computational chemistry can help to identify promising new synthetic routes that might be difficult or time-consuming to explore experimentally. As computational power continues to increase and theoretical models become more sophisticated, the synergy between theoretical and experimental chemistry is expected to lead to even more significant breakthroughs in the field of asymmetric synthesis.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (R)-Methyl 2-amino-3,3-dimethylbutanoate, and how does stereochemical control impact yield?

- Methodology: The synthesis typically involves chiral resolution of racemic mixtures or enantioselective methods. For example, reductive amination of ketone precursors with chiral catalysts (e.g., NaBH(OAc)₃ in dichloroethane) can yield the (R)-enantiomer. Adjustments in reaction conditions (e.g., solvent polarity, temperature) are critical for minimizing racemization .

- Key Steps:

- Use of (R)-specific ligands (e.g., (R)-1-(Diphenylphosphino)-2-amino-3,3-dimethylbutane) to direct stereochemistry .

- Purification via C18 reverse-phase chromatography or chiral HPLC to isolate the enantiomer .

Q. How is the enantiomeric purity of this compound validated?

- Analytical Techniques:

- Chiral HPLC: Employing columns with chiral stationary phases (e.g., amylose-based) and mobile phases like hexane/isopropanol to resolve enantiomers .

- NMR Spectroscopy: Comparison of diastereomeric derivatives (e.g., Mosher’s esters) to confirm configuration .

- Optical Rotation: Measurement using polarimetry (specific rotation values must align with literature for the (R)-enantiomer) .

Advanced Research Questions

Q. What strategies mitigate racemization during functionalization of this compound?

- Methodology:

- Low-Temperature Reactions: Conducting acylations or alkylations at 0–5°C to reduce kinetic energy and racemization .

- Protecting Groups: Use of tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to stabilize the amino group during derivatization .

- Solvent Selection: Non-polar solvents (e.g., dichloroethane) minimize proton exchange, preserving stereochemical integrity .

Q. How do structural modifications (e.g., fluorination, methyl group substitution) alter the biological activity of this compound?

- Comparative Analysis:

- Fluorinated Analogs: Introducing fluorine at the β-position (e.g., 3,3-difluoro derivatives) increases metabolic stability but may reduce receptor binding affinity due to steric effects .

- Methyl Group Impact: Bulkier substituents (e.g., tert-butyl esters) enhance lipophilicity but may hinder solubility, requiring formulation adjustments .

Q. What mechanistic insights explain the compound’s role in enzyme inhibition or receptor modulation?

- Experimental Design:

- Kinetic Studies: Measure inhibition constants (Kᵢ) using fluorogenic substrates or radiolabeled ligands to assess competitive/non-competitive binding .

- Molecular Docking: Computational modeling (e.g., AutoDock Vina) predicts interactions between the (R)-enantiomer and active sites (e.g., serine hydrolases or GPCRs) .

- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics to differentiate enantiomer-specific interactions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

- Root Causes:

- Catalyst Variability: Batch-dependent activity of chiral catalysts (e.g., Pd or Ru complexes) can lead to inconsistent enantioselectivity .

- Impurity Profiles: Residual solvents (e.g., DMF) or byproducts (e.g., dimerized species) may skew yield calculations .

- Resolution:

- Reproducibility Protocols: Standardize catalyst activation (e.g., pre-reduction of metal catalysts) and solvent drying methods .

- Advanced Characterization: Use LC-MS or HRMS to identify low-abundance impurities affecting yield .

Comparative Analysis with Analogues

Q. How does this compound differ from its (S)-enantiomer in synthetic and biological contexts?

- Stereochemical Effects:

- Synthesis: The (S)-enantiomer is often synthesized via L-tert-leucine derivatives, while the (R)-form requires chiral auxiliaries or resolution .

- Bioactivity: (R)-enantiomers may exhibit higher affinity for D-amino acid receptors, whereas (S)-forms are metabolized faster in vivo .

Methodological Best Practices

Q. What purification techniques optimize enantiomeric excess (ee) for this compound?

- Recommendations:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.